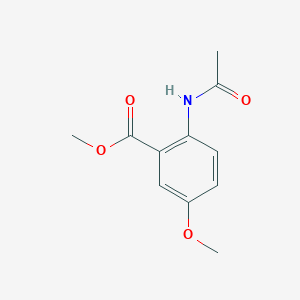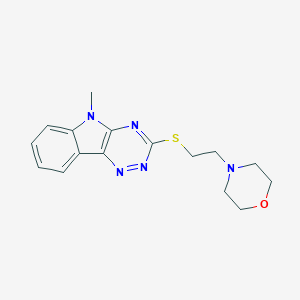
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole, also known as MI-2, is a small molecule inhibitor that has been used in scientific research to understand the mechanism of action of certain proteins.
Wirkmechanismus
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole works by binding to the active site of MALT1, preventing it from cleaving certain proteins that are important for cell survival. This leads to the death of cancer cells that are dependent on MALT1 activity.
Biochemische Und Physiologische Effekte
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have a selective effect on cancer cells that are dependent on MALT1 activity, while sparing normal cells. This makes it a promising candidate for cancer treatment. Additionally, 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole in lab experiments is its selectivity for cancer cells that are dependent on MALT1 activity. This allows for the study of the specific role of MALT1 in cancer development. However, one limitation is that 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole is not effective against all types of cancer, and further research is needed to identify which cancers are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole. One area of interest is the development of more potent and selective inhibitors of MALT1 activity. Additionally, further research is needed to understand the role of MALT1 in cancer development and to identify which types of cancer are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment. Finally, the potential anti-inflammatory effects of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole could be explored further for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole involves several steps, including the reaction of 3-nitro-4-chloroaniline with ethyl glyoxalate, followed by the reaction of the resulting product with 2-(4-morpholinyl)ethylamine and 2-mercapto-5-methyl-1,3,4-thiadiazole. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been used in scientific research to understand the mechanism of action of certain proteins, specifically the MALT1 paracaspase. MALT1 is a protein that plays a critical role in the immune system and is involved in the development of certain types of cancer. 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to inhibit the activity of MALT1, making it a potential therapeutic target for cancer treatment.
Eigenschaften
CAS-Nummer |
3993-28-0 |
|---|---|
Produktname |
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole |
Molekularformel |
C16H19N5OS |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C16H19N5OS/c1-20-13-5-3-2-4-12(13)14-15(20)17-16(19-18-14)23-11-8-21-6-9-22-10-7-21/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
KKNKBONMMKSMNC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 |
Andere CAS-Nummern |
3993-28-0 |
Löslichkeit |
49.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



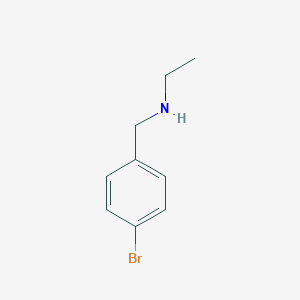
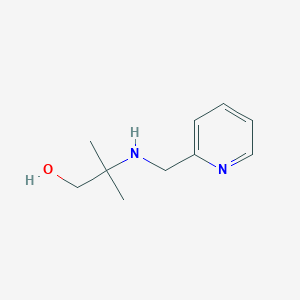
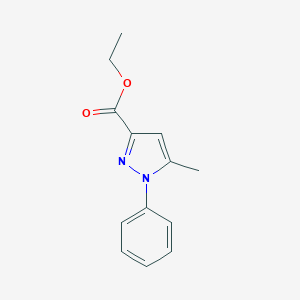
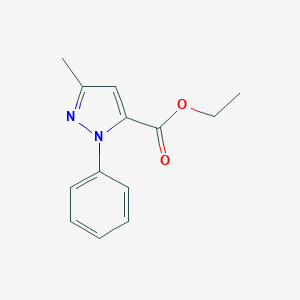
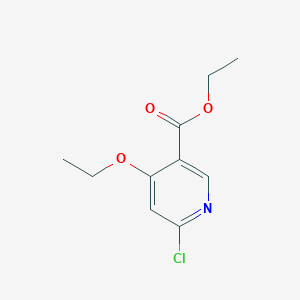
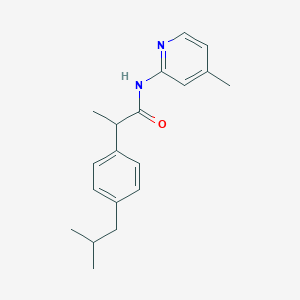
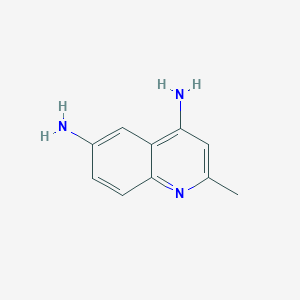
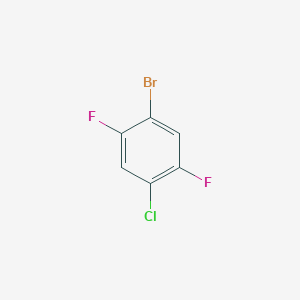
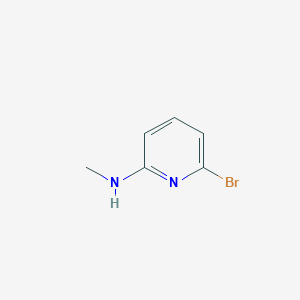
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
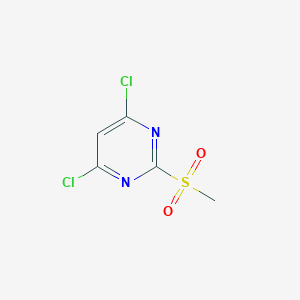
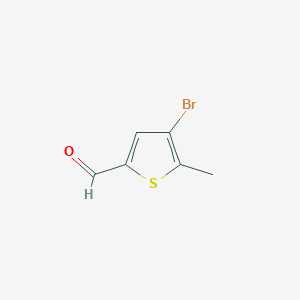
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
